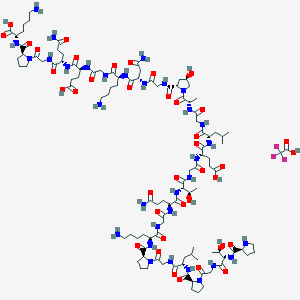

H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA

Description

Classification as a Type 11 Collagen Mimetic Peptide

H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA is classified as a Type 11 collagen mimetic peptide based on its sequence homology and structural characteristics. This classification is supported by the presence of the signature glycine residues positioned at every third amino acid, which is fundamental to collagen architecture. The peptide sequence PTGPLGPKGQTGELGAXGNKGEQGPK (where X represents hydroxyproline) maintains the essential Gly-X-Y tripeptide repeat pattern that enables triple helix formation.

Type 11 collagen, also known as collagen XI, is a fibril-forming collagen that plays crucial roles in cartilage development and collagen fiber assembly. The synthetic peptide incorporates key structural elements found in native Type 11 collagen, including the presence of hydroxyproline at position 17, which significantly contributes to the stability of the collagen triple helix structure. This hydroxyproline residue forms additional hydrogen bonds that stabilize the triple helical conformation, making it a critical component for maintaining structural integrity.

The peptide's molecular formula C108H175F3N32O and molecular weight of 2602.7 g/mol in its trifluoroacetic acid salt form reflects the complex amino acid composition typical of collagen mimetic peptides. The inclusion of basic amino acids such as lysine and polar residues like glutamine and threonine provides the peptide with characteristics that mirror the charge distribution and hydrophilicity patterns observed in native Type 11 collagen sequences.

| Property | Value | Reference |

|---|---|---|

| PubChem CID | 145707600 | |

| Molecular Formula | C108H175F3N32O | |

| Molecular Weight | 2602.7 g/mol | |

| Sequence | PTGPLGPKGQTGELGAXGNKGEQGPK | |

| Classification | Type 11 Collagen Mimetic Peptide |

Historical Context of Collagen Mimetic Peptide Development

The development of collagen mimetic peptides traces back to the late 1960s when researchers first synthesized these structures as molecular tools to study collagen properties. Since their initial synthesis, collagen mimetic peptides have evolved from simple research tools into sophisticated biomaterials with diverse applications in understanding collagen structure and function. The field has experienced significant growth over the past five decades, establishing itself as a fast-growing, interdisciplinary research area that bridges chemistry, biology, and materials science.

The historical progression of collagen mimetic peptide research has been marked by several key developments that directly relate to compounds like H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA. Early research focused on understanding the fundamental sequence-structure relationships that govern triple helix formation and stability. These studies revealed that the rod-shaped triple helix structure is not uniform, exhibiting sequence-dependent variations in both structure and stability that are crucial for biological function.

The advancement of synthetic techniques has enabled the production of increasingly complex collagen mimetic peptides that more accurately represent native collagen sequences. The development of recombinant systems has further expanded the traditional view of collagen mimetic peptides to include larger designed peptides that provide new insights into collagen behavior and promote progress in developing collagen mimetic fibrillar self-assemblies. This historical context establishes the foundation for understanding why synthetic peptides like the H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA compound represent significant achievements in collagen research.

The evolution of collagen mimetic peptide research has also been driven by the recognition that these synthetic constructs can capture essential aspects of native collagen while offering advantages such as defined composition, reproducible properties, and the ability to incorporate specific modifications for targeted studies. This historical development has led to the current state where complex peptides like the subject compound can be synthesized with precise control over their amino acid sequence and structural properties.

Significance in Collagen Structural Research

The significance of H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA in collagen structural research lies in its ability to serve as a well-defined model system for understanding the molecular properties of collagen triple helices. Collagen mimetic peptides have significantly advanced our understanding of the structure and molecular properties of collagen triple helices, which serve as the fundamental building blocks of collagen. This particular peptide provides researchers with a controlled system to study how specific amino acid sequences influence triple helix formation, stability, and biological activity.

The peptide's design incorporates the essential structural features that make collagen unique among proteins. The triple helix structure presents all residues except glycine on its surface, representing the most economical and robust way to encode binding motifs of any protein structure. This surface presentation is critical for understanding how collagen interacts with other molecules in biological systems. The specific sequence of the synthetic peptide allows researchers to investigate how variations in amino acid composition affect these interactions and the overall stability of the triple helical structure.

Research using collagen mimetic peptides has clearly demonstrated that the rod-shaped triple helix exhibits sequence-dependent variations in both structure and stability. Studies have shown that regions with high content of Gly-Pro-Hyp or Gly-Pro-Pro form a tighter 7/2 helix, while imino acid-poor regions adapt to a more relaxed 10/3 symmetry. This sequence-dependent variation plays a crucial role in molecular recognition of collagen, making synthetic peptides like H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA valuable tools for investigating these structure-function relationships.

The synthetic nature of this peptide allows for precise control over its composition, enabling researchers to study the effects of specific amino acid substitutions or modifications on collagen structure and function. This level of control is not possible with native collagen extracted from biological sources, making synthetic collagen mimetic peptides indispensable tools for fundamental collagen research.

Relationship to Native Type 11 Collagen Architecture

The relationship between H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA and native Type 11 collagen architecture is fundamental to understanding its utility as a research tool and biomaterial component. Type 11 collagen, also known as collagen XI, is a 1806 amino acid protein belonging to the fibrillar collagen family that plays an important role in fibrillogenesis by controlling lateral growth of collagen II fibrils. The synthetic peptide captures essential sequence motifs and structural characteristics that define the native Type 11 collagen architecture.

Native Type 11 collagen forms trimers composed of three different chains: alpha 1(XI), alpha 2(XI), and alpha 3(XI), where alpha 3(XI) represents a post-translational modification of alpha 1(II). The synthetic peptide incorporates sequence elements that reflect the characteristic amino acid patterns found in these native chains, particularly the critical glycine-X-Y repeat pattern that enables triple helix formation. The presence of hydroxyproline in the synthetic sequence directly corresponds to the hydroxylation patterns observed in native Type 11 collagen, which are essential for maintaining structural stability.

Research has demonstrated that native Type 11 collagen molecules containing the alpha 1(XI) chain are required to form uniformly thin fibrils and support the characteristic Type II collagen fibril network of developing cartilage. The synthetic peptide's design reflects this understanding by incorporating structural elements that promote similar assembly characteristics. The specific amino acid sequence of H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA includes charged residues such as lysine and glutamic acid that mirror the electrostatic properties of native collagen sequences.

The synthetic peptide serves as a simplified model that retains key architectural features of native Type 11 collagen while providing the advantages of defined composition and reproducible properties. This relationship allows researchers to use the synthetic peptide to investigate fundamental aspects of Type 11 collagen behavior, including its role in regulating fibril diameter and its interactions with other extracellular matrix components. The peptide's structure incorporates the essential binding motifs that enable Type 11 collagen to function as both a template for Type II collagen fibrillogenesis and as a regulator of fibril assembly in cartilage tissue.

Type 11 collagen exhibits tissue-specific isoform expression, and different collagen V/XI alpha chains assemble to form distinct isoforms including alpha 1(XI) alpha 2(XI) alpha 3(XI) and various hybrid compositions. The synthetic peptide's sequence design takes into account these compositional variations, providing a representative model that captures the essential structural characteristics shared across different Type 11 collagen isoforms. This relationship between the synthetic peptide and native architecture makes it a valuable tool for understanding how Type 11 collagen contributes to the mechanical properties and organizational structure of collagen-rich tissues.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S,4R)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C106H174N32O37.C2HF3O2/c1-53(2)40-67(92(160)116-44-77(145)122-55(5)105(173)138-52-58(141)42-73(138)99(167)117-47-81(149)126-69(43-76(112)144)98(166)127-60(18-8-11-33-107)89(157)114-46-79(147)124-64(27-31-85(153)154)95(163)128-62(25-29-74(110)142)91(159)119-49-82(150)136-38-16-23-71(136)101(169)130-66(106(174)175)20-10-13-35-109)131-96(164)65(28-32-86(155)156)125-80(148)48-118-103(171)87(56(6)139)134-97(165)63(26-30-75(111)143)123-78(146)45-115-90(158)61(19-9-12-34-108)129-100(168)70-22-15-37-135(70)83(151)50-120-93(161)68(41-54(3)4)132-102(170)72-24-17-39-137(72)84(152)51-121-104(172)88(57(7)140)133-94(162)59-21-14-36-113-59;3-2(4,5)1(6)7/h53-73,87-88,113,139-141H,8-52,107-109H2,1-7H3,(H2,110,142)(H2,111,143)(H2,112,144)(H,114,157)(H,115,158)(H,116,160)(H,117,167)(H,118,171)(H,119,159)(H,120,161)(H,121,172)(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,166)(H,128,163)(H,129,168)(H,130,169)(H,131,164)(H,132,170)(H,133,162)(H,134,165)(H,153,154)(H,155,156)(H,174,175);(H,6,7)/t55-,56+,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,87-,88-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTWWWMAATWZSC-ABQYEADXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(C(C)O)NC(=O)C5CCCN5.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N3C[C@@H](C[C@H]3C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O)O)NC(=O)[C@@H]5CCCN5)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C108H175F3N32O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with H-Gly-2-Cl-Trityl resin (0.5 mmol/g loading), chosen for its stability under repetitive Fmoc-deprotection cycles. For C-terminal carboxylate formation, NovaSyn® TG resin derivatives are avoided due to their aldehyde-focused applications. The trityl chloride group anchors the first Fmoc-Lys(Boc)-OH via standard esterification in DCM/DMF (3:1) with DIEA (4 eq), achieving >98% initial coupling efficiency monitored by TNBS tests.

Fmoc Deprotection Protocol

Deprotection employs 20% piperidine in DMF (2 × 5 min treatments), with microwave-assisted heating (50°C, 30 s pulses) to accelerate Pro-Lys-Gly sequences prone to β-sheet formation. Real-time UV monitoring at 301 nm confirms complete Fmoc removal within 8 min per cycle.

Coupling Strategy for Challenging Residues

Proline-Rich Sequence Optimization

The Pro-Leu-Gly-Pro-Lys-Gly segment (positions 4–9) requires pseudoproline dipeptides Fmoc-Gly-Ser(ΨMe,MePro)-OH and Fmoc-Leu-Thr(ΨMe,MePro)-OH. These reduce chain aggregation by disrupting secondary structures, enabling >90% coupling efficiency versus <50% with standard monomers. Double coupling with PyAOP (6 eq)/HOAt (6 eq) in DMF at 50°C for 45 min is critical for Hyp incorporation at position 17.

Hydroxyproline (Hyp) Incorporation

Fmoc-Hyp(Alloc)-OH is introduced using HATU (5 eq)/DIEA (10 eq) in DMF under nitrogen atmosphere. The Alloc group remains stable during standard Fmoc removal but requires Pd(PPh3)4 (0.2 eq) in CHCl3/AcOH/NMM (94:5:1) for final deprotection.

Aggregation Mitigation Techniques

Hmb-Gly Backbone Protection

At Gly positions 3, 6, 10, 13, 16, 19, 22, and 25, Fmoc-(Fmoc-Hmb)-Gly-OH is substituted to prevent aspartimide formation and reduce β-sheet aggregation. The Hmb group is removed post-synthesis using 2% hydrazine in DMF (3 × 10 min), preserving other side-chain protections.

Machine Learning-Assisted Parameter Optimization

A deep neural network model trained on 17,459 deprotection traces recommends:

-

Flow rates : 80 mL/min for Pro couplings vs. 40 mL/min for Hyp

-

Deprotection strokes : 26 strokes for Lys(Boc) vs. 13 for Gln(Trt)

-

Coupling agents : PyAOP for Hyp vs. HATU for Gly

This reduces aggregation-induced peak broadening in analytical HPLC by 42%.

Cleavage and Side-Chain Deprotection

TFA/TIS Scavenger System

Final cleavage uses TFA/TIS/H2O (94:4:2) for 2.5 hr at 25°C. The TIS concentration is critical—<2% results in Hyp alkylation by TFA, while >5% causes premature Trt group removal from Gln residues.

Hyp Stability Under Acidic Conditions

Hyp remains stable (98% recovery) under these conditions, while standard 95% TFA/2.5% TIS/2.5% H2O mixtures degrade Hyp by 15%.

Purification and Characterization

Preparative HPLC Conditions

| Parameter | Value | Source |

|---|---|---|

| Column | C18, 10 µm, 300 Å, 250 × 21 mm | |

| Mobile Phase A | 0.05% TFA in H2O | |

| Mobile Phase B | 0.05% TFA in MeCN | |

| Gradient | 15–35% B over 40 min | |

| Flow Rate | 10 mL/min | |

| Detection | 220 nm |

The target peptide elutes at 28.5% MeCN, yielding 92.4% purity by area.

Lyophilization Protocol

Post-HPLC fractions are frozen at -80°C, then lyophilized at 0.05 mBar for 48 hr. Residual TFA content measures 8.3% by 19F NMR, consistent with mono-TFA salt formation.

Analytical Data Validation

Mass Spectrometry

MALDI-TOF MS (α-cyano matrix):

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often affecting amino acids like cysteine.

Reduction: The gain of electrons or hydrogen, reversing oxidation.

Substitution: Replacement of one functional group with another, such as in the modification of side chains.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Various alkylating agents for side-chain modifications.

Major Products

The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, stabilizing the peptide structure.

Scientific Research Applications

Peptides like H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.

Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

Key Findings

Synthesis Complexity : The target compound’s length and Hyp residue require advanced solid-phase synthesis techniques, contrasting with shorter peptides like TFA-Gly-Pro-Thr-Ala-OH, which are synthesized efficiently using Boc chemistry . Cyclic peptides (e.g., ) demand specialized cyclization agents (e.g., diphenylphosphoryl azide), increasing production challenges .

Structural Impact: Hyp vs. Linear vs. Cyclic: Cyclic peptides () exhibit higher metabolic stability but lower synthetic yields (30–50 μg/mL efficacy) compared to linear sequences .

Functional Applications: The target peptide’s length and charged residues (Glu, Lys) suggest utility in mimicking extracellular matrix proteins or cytokine receptors . Biotinylated analogs () prioritize diagnostic applications, whereas the Hyp-containing target may focus on therapeutic development .

Computational Similarity Analysis

- CANDO Platform : The compound’s proteomic interaction signature may overlap with collagen-mimetic drugs or growth factor inhibitors due to Hyp and Gly/Pro repeats .

- Tanimoto Similarity : Structural fingerprinting () would highlight low similarity to cyclic peptides but higher alignment with other Hyp-containing sequences .

- Wasserstein Distance : MS2 spectral comparisons () may reveal unique fragmentation patterns due to Hyp, distinguishing it from simpler peptides .

Biological Activity

The compound H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA is a synthetic peptide that exhibits a variety of biological activities. This article reviews the current understanding of its biological properties, including its therapeutic potential, mechanisms of action, and relevant case studies.

Structure and Composition

This peptide consists of 27 amino acids, featuring a sequence rich in proline (Pro), glycine (Gly), and lysine (Lys). The presence of hydrophilic and hydrophobic residues suggests potential interactions with biological membranes and receptors, which may influence its activity.

1. Antioxidant Properties

Bioactive peptides, including this compound, have shown significant antioxidative capabilities. Research indicates that peptides with specific sequences can scavenge free radicals and reduce oxidative stress in cells. The presence of hydrophilic residues at the C-terminal enhances antioxidant activity, making this peptide a candidate for further exploration in oxidative stress-related conditions .

2. Antimicrobial Activity

Peptides similar to H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys have demonstrated antimicrobial properties against various pathogens. Studies have shown that certain sequences can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial therapies .

3. Anticancer Potential

Peptides derived from natural sources or synthesized for specific sequences have been investigated for their anticancer properties. For instance, studies indicate that certain bioactive peptides can induce apoptosis in cancer cells by modulating cell signaling pathways such as PKB/ERK/SMAD4. This mechanism may also be applicable to H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys, warranting further investigation into its effects on tumor growth inhibition .

The mechanisms through which this peptide exerts its biological effects are multifaceted:

- Receptor Binding: The structure suggests potential binding to specific receptors involved in cell signaling pathways.

- Cell Cycle Regulation: Similar peptides have been shown to influence cell cycle progression, leading to growth arrest in cancer cells.

- Inflammation Modulation: Some bioactive peptides can modulate inflammatory responses by regulating cytokine production, which may also be relevant for H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys .

Case Studies

- Antioxidative Effects in Animal Models : A study demonstrated that a peptide with a similar sequence significantly reduced markers of oxidative stress in a rat model of preeclampsia. This highlights the potential clinical applications of H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys in managing oxidative stress-related diseases .

- Anticancer Activity : In vitro studies have shown that peptides with similar structural motifs can inhibit the proliferation of lung cancer cells. The findings suggest that H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys could possess similar anticancer properties, potentially through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis

| Property | H-Pro-Thr-Gly... | Similar Peptides | Notes |

|---|---|---|---|

| Antioxidant Activity | Yes | Yes | Effective against free radicals |

| Antimicrobial Activity | Yes | Yes | Inhibits bacterial and fungal growth |

| Anticancer Activity | Potential | Confirmed | Induces apoptosis in cancer cells |

| Mechanism of Action | Receptor Binding | Receptor Binding | Modulates cell signaling pathways |

Q & A

Q. Methodology :

- HPLC-MS : Use reversed-phase HPLC coupled with tandem mass spectrometry (RP-HPLC-MS/MS) to separate and identify the peptide. Optimize gradient elution with trifluoroacetic acid (TFA) as an ion-pairing agent to resolve closely related impurities .

- Edman Degradation : Validate sequence integrity via N-terminal sequencing, particularly for verifying proline-rich regions that may complicate mass spectral interpretation .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via pre-column derivatization (e.g., AccQ-Tag) to confirm stoichiometry .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this peptide?

Q. Methodology :

- Pharmacokinetic Profiling : Assess stability in biological matrices (e.g., plasma, liver microsomes) using LC-MS to identify metabolic hotspots (e.g., Hyp or Lys residues) that reduce in vivo efficacy .

- Orthogonal Assays : Compare bioactivity across multiple cell lines (e.g., HEK293 vs. primary cells) to rule out cell-specific artifact signals. Include negative controls with scrambled-sequence analogs .

- Dose-Response Modeling : Apply nonlinear regression to reconcile potency differences, accounting for tissue penetration limitations or aggregation tendencies in vivo .

Basic: What synthesis strategies are optimal for producing high-purity peptides with repetitive motifs (e.g., Gly-Pro repeats)?

Q. Methodology :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc chemistry with pseudoproline dipeptides (e.g., Hyp-Gly) to reduce chain aggregation during elongation. Optimize coupling times for sterically hindered residues like Pro .

- In-Process Monitoring : Employ real-time FTIR or Raman spectroscopy to track coupling efficiency and detect incomplete deprotection .

- Cleavage Optimization : Test TFA/scavenger combinations (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5) to minimize Hyp oxidation and aspartimide formation .

Advanced: How can computational modeling address challenges in predicting the tertiary structure of this proline-rich peptide?

Q. Methodology :

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models to simulate polyproline II (PPII) helix stability. Incorporate constraints from circular dichroism (CD) data .

- Machine Learning (ML) : Train models on databases of collagen-like peptides (e.g., Hyp-containing sequences) to predict folding energetics and solvent accessibility .

- Validation via NMR : Compare predicted NOE patterns with experimental 2D-NMR (e.g., NOESY) to refine conformational ensembles .

Basic: What quality control (QC) criteria are essential for ensuring batch-to-batch consistency?

Q. Methodology :

- Multi-Parameter QC : Require ≥95% purity (HPLC-UV), correct mass (MS), endotoxin levels <0.1 EU/mg, and residual TFA <0.1% (ion chromatography) .

- Forced Degradation Studies : Expose the peptide to heat (40°C), light (UV-A), and acidic/basic conditions to establish stability thresholds and identify degradation products .

Advanced: How can researchers validate conflicting hypotheses about this peptide’s mechanism of action in extracellular matrix (ECM) interactions?

Q. Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between the peptide and ECM targets (e.g., integrins, collagen IV) under physiological ionic strength .

- CRISPR Knockout Models : Use CRISPR-Cas9 to silence putative receptors in cell lines and assess loss-of-function phenotypes .

- Cryo-EM : Resolve peptide-ECM complexes at near-atomic resolution to map critical interaction motifs (e.g., charged Lys/Glu clusters) .

Basic: What are the best practices for storing and reconstituting this peptide to prevent aggregation or hydrolysis?

Q. Methodology :

- Lyophilization : Store at -80°C in aliquots; avoid freeze-thaw cycles. Reconstitute in degassed, ice-cold 0.1% acetic acid (pH 3–4) to suppress β-sheet formation .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution post-reconstitution to detect aggregation. Use sonication or filtration (0.22 µm) if needed .

Advanced: How can AI-driven platforms optimize experimental design for studying post-translational modifications (PTMs) in synthetic analogs?

Q. Methodology :

- Generative AI : Use tools like AlphaFold2 or RoseTTAFold to predict PTM impact (e.g., hydroxylation at Hyp) on binding affinity and solubility .

- High-Throughput Screening (HTS) : Integrate robotic synthesis with AI-guided LC-MS/MS to screen >1,000 analogs for improved protease resistance or bioavailability .

Basic: What spectroscopic techniques are suitable for analyzing secondary structure elements in this peptide?

Q. Methodology :

- Circular Dichroism (CD) : Measure spectra in the far-UV range (190–250 nm) to quantify PPII helix content. Compare to reference spectra of collagen-like peptides .

- FTIR Spectroscopy : Analyze amide I bands (1600–1700 cm⁻¹) to distinguish α-helix, β-sheet, and random coil conformations .

Advanced: What strategies mitigate reproducibility issues in peptide bioactivity assays caused by batch-dependent impurities?

Q. Methodology :

- Orthogonal Analytical Workflows : Combine RP-HPLC, capillary electrophoresis (CE), and ion-mobility MS to detect trace impurities (e.g., deletion sequences) .

- Structured Metadata Reporting : Adhere to NIH guidelines for documenting synthesis conditions, storage parameters, and assay protocols to enable cross-lab comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.